3-(3-Methoxybenzoyl)pyridine
Description
3-(3-Methoxybenzoyl)pyridine is a pyridine derivative featuring a methoxy-substituted benzoyl group at the 3-position of the pyridine ring. The methoxybenzoyl moiety is critical for modulating electronic properties, solubility, and binding interactions, as seen in related compounds .
Properties
IUPAC Name |
(3-methoxyphenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-2-4-10(8-12)13(15)11-5-3-7-14-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWLVSWJIRPNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxybenzoyl)pyridine typically involves the condensation of 3-methoxybenzoyl chloride with pyridine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a solvent and a reactant. The reaction is usually performed at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(3-hydroxybenzoyl)pyridine.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol, 3-(3-methoxyphenyl)pyridin-3-ylmethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 3-(3-Hydroxybenzoyl)pyridine
Reduction: 3-(3-Methoxyphenyl)pyridin-3-ylmethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxybenzoyl)pyridine is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Methoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
LSD1 Inhibitors with Pyridine-Based Scaffolds
3-(Piperidin-4-ylmethoxy)pyridine Derivatives
These compounds (e.g., compound 2, IC₅₀ = 62 nM) exhibit potent LSD1 inhibition due to the piperidin-4-ylmethyl group, which enhances selectivity (>1,500-fold over monoamine oxidases) and binding via hydrogen bonding with Asp555 and hydrophobic interactions with FAD . In contrast, compound 3 (Chart 1), which lacks the reactive cyclopropylamine moiety, was inactive, highlighting the necessity of strategic substituents for activity .
Key Structural Insights:
- Piperidine substituents improve potency by engaging Asp553.
- Pyridine rings interact with FAD’s flavin ring and Tyr761 .

3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
This triazolopyridine derivative, synthesized via oxidative ring closure using NaOCl/EtOH, shares a methoxy-aromatic motif but differs in its fused triazole ring. While its biological activity is unspecified, its green synthesis method contrasts with the HPLC-MS-based enzymatic assays used for LSD1 inhibitors .
Bis-Tetrahydroisoquinoline Pyridine Coordination Compounds
These compounds (e.g., Co³⁺ complexes) demonstrate enantioselective catalytic activity in nitroaldol and Michael additions. Their conformational flexibility, driven by amide groups, contrasts with the rigid binding of LSD1 inhibitors, underscoring the role of pyridine in diverse applications .
Physicochemical and Functional Comparisons
Table 1: Key Parameters of Selected Pyridine Derivatives
Mechanistic and Selectivity Insights
- LSD1 Inhibitors : Competitive inhibition is achieved through substrate mimicry (e.g., compound 5 binds to the H3K4me2 peptide site) .
- Role of Methoxy Groups : Methoxy substituents enhance solubility and modulate electron density, critical for π-π stacking (e.g., with FAD in LSD1) .
- Toxicity Considerations : Early cyclopropylamine-based LSD1 inhibitors showed severe toxicity, whereas piperidine-containing analogs (e.g., compound 2) improved safety profiles .
Biological Activity
3-(3-Methoxybenzoyl)pyridine, a compound with the chemical formula C13H11NO2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The structure of this compound includes a pyridine ring substituted with a methoxybenzoyl group. This unique arrangement contributes to its interaction with various biological targets.
Key Structural Features
- Pyridine Ring : Known for its stability and ability to form hydrogen bonds.
- Methoxybenzoyl Group : Enhances lipophilicity and potential receptor interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity
| Biological Activity | Target Pathogen | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 10 | |
| Antibacterial | S. aureus | 5 | |
| Antibacterial | P. aeruginosa | 8 |
Anticancer Properties
Emerging studies suggest that this compound may also possess anticancer properties. It has shown promise in inducing apoptosis in various cancer cell lines.
Data Table: Anticancer Activity
| Biological Activity | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 15 | |
| Anticancer | MCF-7 (breast cancer) | 12 |
The biological activity of this compound is attributed to its ability to inhibit specific enzymes or receptors involved in metabolic pathways. The methoxy group may enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding with target proteins.
Enzyme Inhibition
- Dihydropteroate Synthase : The compound may inhibit this enzyme, crucial for folate synthesis in bacteria, leading to bacteriostatic effects.
Apoptosis Induction
- Mechanisms involving the modulation of signaling pathways associated with cell proliferation and survival have been observed in cancer cell lines treated with this compound.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that the compound inhibited the growth of E. coli and S. aureus effectively, suggesting potential as an antibacterial agent .
- Anticancer Study : In vitro evaluations indicated that the compound induced apoptosis in HeLa cells, highlighting its potential as an anticancer therapeutic .
- Biofilm Inhibition : The compound showed significant biofilm inhibitory activity against S. pneumoniae, indicating its potential role in combating biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

